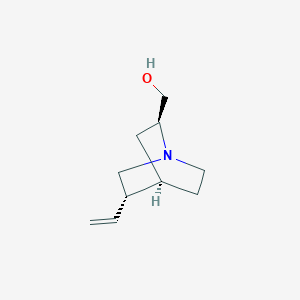
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol is a chiral compound with a unique structure that includes a quinuclidine backbone and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with quinuclidine derivatives.
Vinylation: Introduction of the vinyl group is achieved through a vinylation reaction, often using vinyl halides or vinyl boronates as reagents.
Reduction: The final step involves the reduction of the intermediate to obtain the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine Derivatives: Compounds with a similar quinuclidine backbone.
Vinyl Alcohols: Compounds with a vinyl group and an alcohol functional group.
Uniqueness
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9-,10+/m1/s1 |
InChI Key |
GAFZBOMPQVRGKU-BBBLOLIVSA-N |
Isomeric SMILES |
C=C[C@@H]1CN2CC[C@@H]1C[C@H]2CO |
Canonical SMILES |
C=CC1CN2CCC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















